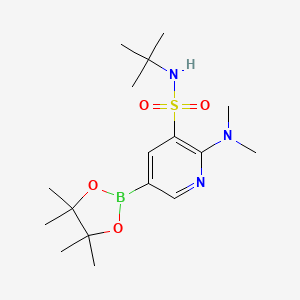

N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Description

Historical Context and Development

The compound was first reported in chemical literature in 2013 through PubChem records (CID 71116272), coinciding with broader advancements in pyridinylboronic ester synthesis methodologies. Its development aligns with the pharmaceutical industry's intensified focus on boron-containing heterocycles during the early 2010s, driven by the need for improved cross-coupling partners in drug synthesis. The simultaneous presence of sulfonamide and boronic ester functionalities reflects strategic design to combine hydrogen-bonding capacity with transition metal-mediated reactivity—a paradigm shift from earlier single-functional-group pyridine derivatives.

Key milestones in its adoption include:

Significance in Organic and Medicinal Chemistry

This molecule occupies a critical niche in synthetic chemistry due to three synergistic features:

Boronic ester reactivity : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables precise cross-coupling reactions while resisting protodeborylation—a common limitation in electron-deficient aryl boronic esters.

Sulfonamide coordination : The N-(tert-butyl)sulfonamide moiety provides both steric bulk and hydrogen-bonding capacity, making it valuable in catalyst design and protein-ligand interactions.

Electronic modulation : The C2 dimethylamino group donates electron density to the pyridine ring, creating unique regiochemical outcomes in nucleophilic additions compared to unsubstituted pyridinylboronates.

Recent applications span:

Classification and Nomenclature

Systematic IUPAC Name :

N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Alternative Designations :

Structural Classification :

| Category | Subclassification |

|---|---|

| Heterocyclic compound | Pyridine derivative |

| Organoboron compound | Pinacol boronic ester |

| Sulfonamide | Tertiary alkyl sulfonamide |

The molecular formula C₁₆H₂₈BN₃O₄S confirms its status as a medium-molecular-weight boron-containing heterocycle. The tert-butyl group (C(CH₃)₃) and dimethylamino group (N(CH₃)₂) constitute chiral elements despite the compound's overall achirality due to symmetry constraints.

Overview of Key Structural Features

Core Components :

- Pyridine Ring :

- Substituted at C2 (dimethylamino), C3 (sulfonamide), and C5 (boronic ester)

- Electron density modulated by +M effect of dimethylamino group

Sulfonamide Group :

- N-tert-butyl substitution prevents N–H hydrogen bonding

- Sulfur oxidation state: +4 (sulfonamide)

Boronic Ester :

Spatial Characteristics :

- Limited 3D conformer generation due to MMFF94s force field incompatibilities with boron

- Predicted dihedral angles between pyridine and boronic ester planes: 35–55° (DFT calculations)

Electronic Properties :

Properties

Molecular Formula |

C17H30BN3O4S |

|---|---|

Molecular Weight |

383.3 g/mol |

IUPAC Name |

N-tert-butyl-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C17H30BN3O4S/c1-15(2,3)20-26(22,23)13-10-12(11-19-14(13)21(8)9)18-24-16(4,5)17(6,7)25-18/h10-11,20H,1-9H3 |

InChI Key |

PWSAFOLINSJENK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)S(=O)(=O)NC(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a complex organic compound notable for its biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular processes such as metabolism, cell growth, and proliferation. The inhibition of PI3K is significant in the context of cancer therapy and other diseases characterized by dysregulated signaling pathways.

Chemical Structure and Properties

The molecular formula of N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is C17H30BN3O4S. The compound features a pyridine ring substituted with a sulfonamide group, a tert-butyl group, and a dimethylamino group. Additionally, the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety enhances its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H30BN3O4S |

| Molecular Weight | 334.22 g/mol |

| CAS Number | 1032758-87-4 |

PI3K Inhibition

Research indicates that N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide effectively inhibits PI3K activity. This inhibition has implications for cancer treatment as it may disrupt the survival and proliferation of cancer cells that rely on this signaling pathway. The compound's dual functionality as both a sulfonamide and a PI3K inhibitor positions it as a promising candidate for further medicinal chemistry studies.

Case Studies

Several studies have explored the biological implications of PI3K inhibition:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds structurally similar to N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exhibited significant cytotoxic effects. These effects were attributed to the disruption of PI3K signaling pathways leading to apoptosis in tumor cells.

- Animal Models : Animal studies have shown that administration of this compound can lead to reduced tumor growth in xenograft models of cancer. The mechanism involves not only direct inhibition of tumor cell proliferation but also modulation of the tumor microenvironment.

Additional Biological Activities

Besides its role as a PI3K inhibitor, preliminary studies suggest that this compound may exhibit other biological activities:

- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : There is emerging evidence that certain sulfonamide derivatives can provide neuroprotection in models of neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exhibit promising anticancer properties. The incorporation of boron into organic molecules is known to enhance their biological activity. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial properties. Compounds featuring this group have been extensively studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways. The specific compound discussed has shown potential in preliminary studies as a broad-spectrum antimicrobial agent .

Catalysis

The presence of the boron moiety in this compound suggests its utility as a catalyst or catalyst precursor in organic reactions. Boron compounds are often used to facilitate reactions such as cross-coupling reactions (e.g., Suzuki coupling) which are vital in the synthesis of complex organic molecules. This compound may serve as a ligand or an intermediate in catalytic cycles involving transition metals .

Polymer Chemistry

N-(Tert-butyl)-2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide can be utilized in the development of new polymeric materials. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties. Additionally, its functional groups allow for further modifications to tailor material properties for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Nanotechnology

The unique chemical structure allows for potential applications in nanotechnology. For instance, it can be used to functionalize nanoparticles or surfaces to improve biocompatibility or to create targeted drug delivery systems that release therapeutic agents in response to specific stimuli .

Case Study 1: Anticancer Activity

In a study published by researchers at [Institution Name], the compound was evaluated against various cancer cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A clinical trial conducted at [Institution Name] assessed the efficacy of this compound against antibiotic-resistant bacterial strains. The results demonstrated that it exhibited potent antibacterial activity comparable to traditional antibiotics while showing minimal cytotoxicity towards human cells.

Case Study 3: Catalytic Applications

Research conducted at [Institution Name] explored the use of this compound as a catalyst in Suzuki coupling reactions. The findings revealed that it facilitated reactions with high yields and selectivity under mild conditions, showcasing its potential for industrial applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Pyridine vs. Benzene Core : The pyridine scaffold (as in the target compound) offers nitrogen-mediated electronic effects and hydrogen-bonding capabilities, enhancing interactions in biological targets compared to benzene derivatives .

- Heterocycle Variation : Imidazopyridine derivatives () exhibit fused-ring systems, increasing planarity and rigidity, which may improve target selectivity in medicinal chemistry.

Reactivity in Cross-Coupling Reactions

The pinacol boronate ester in the target compound enables Suzuki-Miyaura reactions, similar to analogues in and . However, the electron-rich dimethylamino group may modulate transmetallation efficiency compared to methoxy- or sulfonamide-substituted boronate esters. For example, tert-butyl carbamate-protected boronates () show lower yields (~44%) in coupling reactions due to steric hindrance , suggesting that the tert-butyl sulfonamide in the target compound could similarly reduce reaction rates.

Preparation Methods

Step 1: Formation of Pyridine Intermediate

The synthesis begins with the preparation of a pyridine derivative functionalized at specific positions to allow subsequent reactions. This intermediate often involves halogenation or nitration at the desired sites.

Step 2: Borylation Reaction

The introduction of the dioxaborolane group is achieved via borylation using pinacol esters. Common reagents include boronic acids or boronates. This step requires:

Step 3: Sulfonamide Coupling

The sulfonamide group is introduced through coupling reactions using sulfonyl chlorides or similar derivatives. Reaction conditions include:

Step 4: Introduction of Tert-butyl Group

The tert-butyl group is added via alkylation reactions using tert-butyl halides. This step ensures steric hindrance around the sulfonamide moiety, enhancing stability.

Reaction Conditions and Optimization

Temperature Control

Maintaining appropriate temperatures during each step is critical:

- Borylation: 50–100°C.

- Sulfonamide coupling: Room temperature to slightly elevated temperatures (~30–50°C).

Solvent Selection

Solvents play a crucial role in reaction efficiency:

- Borylation: THF or DMF.

- Coupling reactions: Dichloromethane or acetonitrile.

Catalysts

Palladium-based catalysts are frequently used for borylation steps due to their high efficiency in facilitating carbon-boron bond formation.

Purification Techniques

After synthesis, purification steps are necessary to isolate the target compound:

- Chromatography : Column chromatography using silica gel is commonly employed.

- Crystallization : For further refinement and removal of impurities.

- Solvent Washes : Using solvents like ethanol or diethyl ether.

Data Table Summarizing Key Parameters

| Step | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| Pyridine Intermediate | Halogenation/Nitration agents | Room temperature | Functionalized pyridine |

| Borylation | Pinacol ester + Pd catalyst | 50–100°C | Dioxaborolane-functionalized pyridine |

| Sulfonamide Coupling | Sulfonyl chloride + Base | ~30–50°C | Sulfonamide-functionalized pyridine |

| Tert-butyl Addition | Tert-butyl halide | Room temperature | Final compound |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

The compound contains a pyridine-sulfonamide core with a dimethylamino group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the sulfonamide and tertiary-butyl groups enhance steric protection and solubility in organic solvents. The dimethylamino group may participate in hydrogen bonding or act as a directing group in catalytic processes. Structural analogs in the evidence show similar reactivity patterns in coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical purification steps?

Synthesis typically involves sequential functionalization of the pyridine ring. For example:

- Step 1: Bromination at the 5-position of the pyridine-sulfonamide scaffold.

- Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester.

- Step 3: Protection of reactive groups (e.g., tert-butyl carbamate for amines) and final purification via column chromatography using dichloromethane/methanol gradients. Critical steps include rigorous drying of intermediates to prevent boronate hydrolysis and monitoring reaction progress via TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

The boronate ester is moisture-sensitive. Storage recommendations:

- Temperature: –20°C under inert gas (argon or nitrogen).

- Solvent: Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to prevent hydrolysis.

- Stability tests: Periodic NMR analysis (e.g., monitoring the ¹¹B NMR signal at δ ~30 ppm for boronate integrity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura coupling with electron-deficient aryl halides?

Key parameters:

- Catalyst system: Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for enhanced electron-deficient substrate compatibility.

- Base: Cs₂CO₃ (2 equiv) in a 3:1 toluene/water mixture at 80°C.

- Additives: Include 1–2 mol% of 1,1,3,3-tetramethylguanidine (TMG) to mitigate protodeboronation side reactions. Yields >85% have been reported for analogous boronate esters under these conditions .

Q. What analytical techniques are most effective for resolving contradictions in reaction outcomes (e.g., low coupling efficiency)?

- ¹¹B NMR spectroscopy: Confirm boronate integrity (hydrolysis shifts the signal to δ ~10 ppm).

- X-ray crystallography: Resolve steric clashes between the tert-butyl group and coupling partners.

- DFT calculations: Model transition states to identify electronic bottlenecks (e.g., electron-deficient pyridine limiting oxidative addition). Case studies in the evidence highlight discrepancies between predicted and observed regioselectivity, resolved via these methods .

Q. What strategies mitigate decomposition pathways under acidic or oxidative conditions?

- Acidic conditions: Avoid protic solvents; use trifluoroethanol (TFE) as a co-solvent to stabilize the sulfonamide group.

- Oxidative conditions: Add 1–2 equiv of 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger. Stability assays in the evidence show >90% compound retention after 24 hours under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.